3-cyclopropylcyclobutan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
1784443-90-8 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-cyclopropylcyclobutan-1-ol |
InChI |
InChI=1S/C7H12O/c8-7-3-6(4-7)5-1-2-5/h5-8H,1-4H2 |
InChI Key |
ADBUCUROQJNVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(C2)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropylcyclobutan 1 Ol and Analogous Cyclobutanol Frameworks
Cycloaddition Strategies for Ring Formation
The formation of the cyclobutane (B1203170) core, including that of cyclobutanols, is predominantly achieved through cycloaddition reactions. The [2+2] cycloaddition, in particular, stands as a versatile and powerful tool for this purpose, proceeding through various mechanisms, most notably photochemical and transition metal-catalyzed pathways. nih.govacs.org
Photochemical [2+2] cycloaddition is a classic and indispensable reaction in organic synthesis, providing a direct route to cyclobutane rings. acs.org This reaction is governed by orbital symmetry rules, which dictate that the cycloaddition between two simple alkenes is photochemically allowed but thermally forbidden. nih.gov The process is initiated by the photoexcitation of one of the alkene partners, which then reacts with a ground-state alkene to form the cyclobutane product. acs.org This method can be applied in both an intramolecular and intermolecular fashion.
Intramolecular [2+2] photocycloaddition is a highly efficient method for constructing bicyclic and polycyclic systems containing a cyclobutane ring. This reaction typically involves the irradiation of a diolefin, where the two alkene units are tethered by a suitable chain. acs.org For instance, 1,6-dienes are common substrates that undergo intramolecular cycloaddition to yield bicyclo[3.2.0]heptane skeletons with high diastereoselectivity. acs.org The reaction can be initiated either by direct excitation or, more commonly, through the use of a photosensitizer or a photocatalyst. nih.govacs.org Visible-light photocatalysis, using complexes like Ru(bpy)₃²⁺, has been successfully employed to achieve intramolecular [2+2] cycloadditions of electron-deficient dienes, affording tetrasubstituted cyclobutane products with high yield and diastereoselectivity. nih.gov The intramolecular approach is a key step in the synthesis of complex natural products and architecturally intriguing cage compounds. acs.orgacs.org
| Substrate Type | Catalyst/Conditions | Product Type | Yield | Diastereoselectivity | Reference(s) |
| 1,6-Diolefin | Cu(I) Catalysis, UV light | Bicyclo[3.2.0]heptane | High | High (cis-fused) | acs.org |
| Electron-deficient diene | Ru(bpy)₃²⁺, DIPEA, visible light | Tetrasubstituted cyclobutane | up to 89% | 10:1 | nih.gov |
| 3-Alkyl-4-alkoxyquinolone | Chiral Thioxanthone, visible light | Chiral polycyclic cyclobutane | - | High enantioselectivity | nih.gov |
| Indole derivative | Artificial Photoenzyme (TPe) | Chiral cyclobutane-fused indoline | - | up to 99% ee | researchgate.net |
The intermolecular variant of the [2+2] photocycloaddition involves the reaction of two independent alkene molecules. nih.gov While powerful, this approach often faces challenges in controlling regioselectivity, which can lead to the formation of isomeric products, namely "head-to-head" (HH) and "head-to-tail" (HT) adducts. nih.govacs.org Despite this, numerous successful examples have been reported. An early example by E.J. Corey demonstrated the intermolecular [2+2] reaction of an α,β-unsaturated ketone with isobutene in the synthesis of caryophyllene, highlighting the potential of this method in total synthesis. nih.gov More recent advancements using visible-light photocatalysis have enabled highly regio- and stereoselective intermolecular [2+2] cycloadditions between substrates like indoles and olefins, yielding complex cyclobutane-fused indolines. rsc.org These reactions are often facilitated by photosensitizers that can initiate the reaction under mild conditions. rsc.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Selectivity | Reference(s) |
| α,β-Unsaturated Ketone | Isobutene | Photocatalytic | Cyclobutane adduct | Mixture of regioisomers | nih.gov |
| N-Alkyl Maleimide | Unactivated Olefin | UVA LED (370 nm) | Bicyclic cyclobutane | - | nih.gov |
| Indole | Olefin | Photocatalyst, visible light | Cyclobutane-fused indoline | Excellent regio- and stereoselectivity (>20:1 dr) | rsc.org |
| Aryl Enone | Aryl Enone | Ru(bipy)₃Cl₂, visible light | Dimerized cyclobutane | Excellent diastereoselectivity | organic-chemistry.org |
In many photochemical [2+2] cycloadditions, direct excitation of the alkene substrate is inefficient or requires high-energy UV light. An alternative and often superior strategy involves the use of a photosensitizer. nih.gov The mechanism, known as triplet sensitization, involves the photosensitizer absorbing light and being promoted from its singlet ground state to an excited singlet state, followed by efficient intersystem crossing (ISC) to a longer-lived triplet state. nih.gov This excited triplet sensitizer (B1316253) then transfers its energy to an alkene molecule via a Dexter energy transfer mechanism. nih.gov This process generates the triplet state of the alkene, which subsequently engages in the cycloaddition. nih.gov This approach allows the use of lower-energy visible light and provides a valuable complement to direct irradiation methods. nih.govnih.gov A wide range of photosensitizers have been employed, including aromatic ketones (e.g., benzophenone), and transition metal complexes (e.g., iridium and ruthenium polypyridyl complexes). nih.govnih.govnih.gov
| Photosensitizer | Abbreviation | Triplet Energy (E_T), kcal/mol | Typical Application | Reference(s) |
| Benzophenone | - | 69 | Enone cycloadditions | nih.gov |
| Thioxanthone | - | 65.5 | Enantioselective cycloadditions | nih.gov |
| Tris(2,2'-bipyridyl)ruthenium(II) | [Ru(bpy)₃]²⁺ | 45 | Visible-light photocatalysis | nih.govorganic-chemistry.org |
| fac-Tris(2-phenylpyridine)iridium(III) | fac-Ir(ppy)₃ | 55 | Alkenylboronate cycloadditions | nih.gov |
| 1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene | 2CzPN | 61.5 | Dearomative cycloadditions | nih.gov |
A significant challenge in [2+2] photocycloaddition is controlling the stereochemistry of the newly formed cyclobutane ring, as undesired mixtures of stereoisomers are often obtained. nih.gov According to frontier orbital theory, the photochemical [2+2] reaction is a symmetry-allowed process that proceeds through a suprafacial geometry, where the new bonds are formed on the same face of each alkene. pressbooks.publibretexts.org However, achieving high diastereoselectivity and enantioselectivity requires specific strategies. The choice of reaction conditions can profoundly influence the stereochemical outcome. For instance, the photodimerization of acenaphthylene (B141429) yields different stereoisomers depending on whether the reaction is performed in solution, in water, or under mechanochemical conditions. nih.gov A powerful strategy for achieving enantioselectivity is the use of chiral photosensitizers. Chiral thioxanthones, for example, have been developed to mediate highly enantioselective intramolecular [2+2] cycloadditions through hydrogen bonding interactions with the substrate. nih.gov Furthermore, the emerging field of artificial photoenzymes, which places a photosensitizer within a chiral protein scaffold, has demonstrated remarkable success in controlling the stereochemistry of these transformations. researchgate.net
As an alternative to light-induced methods, transition metal catalysis provides a powerful platform for conducting [2+2] cycloaddition reactions, often under thermal conditions. researchgate.net These catalyzed reactions have significantly expanded the scope of cyclobutane synthesis, improving reaction efficiency and functional group compatibility. nih.gov
One of the most well-established systems involves the use of copper(I) salts, particularly copper(I) trifluoromethanesulfonate (B1224126) (CuOTf). acs.orgresearchgate.net While these are often described as photocycloadditions, the mechanism involves the formation of a copper-olefin complex that is excited by light (typically λ = 254 nm) via a metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT), which then triggers the cyclization. nih.govacs.org This method is highly effective for intramolecular cycloadditions of 1,6-dienes and for intermolecular photodimerizations. acs.org
Ruthenium catalysts have also proven effective. For example, the cationic complex CpRu(MeCN)₃PF₆ can catalyze the intermolecular [2+2] cycloaddition of unactivated allenes and alkynes with unusual regioselectivity, favoring the formation of the most sterically hindered isomer. acs.org This highlights the ability of transition metal catalysts to overcome challenges associated with selectivity in cycloaddition reactions. nih.govacs.org The development of these catalytic systems provides a complementary and sometimes more advantageous approach compared to traditional photochemical methods for synthesizing diverse cyclobutane and cyclobutanol (B46151) frameworks. nih.govresearchgate.net
| Catalyst | Substrates | Reaction Type | Key Features | Reference(s) |
| Copper(I) Triflate (CuOTf) | Dienes, Olefins | Intra- and Intermolecular | Catalyzes reaction upon UV irradiation (254 nm) via MLCT/LMCT | nih.govacs.org |
| CpRu(MeCN)₃PF₆ | Unactivated Allenes + Alkynes | Intermolecular | High chemoselectivity; unusual regioselectivity favoring hindered product | acs.org |
| Nickel catalysts | Dihydropyran + Phenyl Grignard | Enantioselective | Constructs cyclobutane from allene (B1206475) and olefin intermediates | nih.gov |
| Palladium catalysts | N-sulfonylhydrazones + Aryl halides | Cross-coupling | Forms cyclobutenes and methylenecyclobutanes | organic-chemistry.org |
Thermal [2+2] Cycloadditions via Ketene (B1206846) Intermediates
Thermal [2+2] cycloaddition reactions are generally forbidden by the Woodward-Hoffmann rules. However, the cycloaddition of ketenes with alkenes is a notable exception and provides a powerful method for the synthesis of cyclobutanones, which are direct precursors to cyclobutanols. libretexts.orgyoutube.com This reaction is thermally allowed due to the orthogonal arrangement of the pi systems of the ketene, which allows for a concerted [π2s + π2a] cycloaddition. chemtube3d.com
Ketenes can be generated in situ from various precursors, such as acid chlorides in the presence of a non-nucleophilic base. libretexts.org The subsequent cycloaddition with an alkene proceeds to form a cyclobutanone (B123998). Dichloroketene, generated from trichloroacetyl chloride and activated zinc, is a particularly reactive ketene and undergoes cycloaddition with a wide range of olefins. acs.org
Table 3: Examples of Thermal [2+2] Cycloaddition of Ketenes with Alkenes
| Ketene Precursor | Alkene | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Acid Chloride + Triethylamine | Alkene | Cyclobutanone | - | libretexts.org |
| Trichloroacetyl chloride + Zn | Hindered Olefins | Dichlorocyclobutanone | - | acs.org |
Organocatalytic Enantioselective Cycloadditions
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of cyclic compounds, including cyclobutanes. Chiral secondary amines are often employed as catalysts to activate substrates through the formation of chiral iminium or enamine intermediates. rsc.orgmdpi.com
An organocatalytic formal [2+2] cycloaddition has been developed, which is initiated by a vinylogous Friedel-Crafts alkylation. rsc.org This tandem reaction between enals and pyrroles, catalyzed by a chiral secondary amine, provides access to pyrrole-functionalized cyclobutanes with high levels of regio-, diastereo-, and enantiocontrol. rsc.org Another approach involves the organocatalytic [2+2] cycloaddition of enals and nitroalkenes to furnish highly functionalized cyclobutanes. researchgate.net
Furthermore, the enantioselective [2+2] cycloaddition of C,N-cyclic ketimines and allenoates, catalyzed by a quinidine (B1679956) derivative, has been reported to produce fused tricyclic azetidines containing a quaternary stereocenter with high enantioselectivity. nih.gov These methods provide valuable routes to chiral cyclobutane frameworks that can be further elaborated to access enantioenriched cyclobutanols.
Table 5: Examples of Organocatalytic Enantioselective Cycloadditions
| Reactants | Catalyst | Product Type | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Enal + Pyrrole | Chiral secondary amine | Pyrrole-functionalized cyclobutane | - | rsc.org |
| Enal + Nitroalkene | Chiral secondary amine | Functionalized cyclobutane | - | researchgate.net |
| C,N-Cyclic ketimine + Allenoate | Quinidine derivative | Fused tricyclic azetidine | high | nih.gov |
Ring Expansion and Contraction Approaches
The synthesis of cyclobutanol frameworks, including the specific target 3-cyclopropylcyclobutan-1-ol, often relies on sophisticated chemical strategies that manipulate ring sizes. These methodologies can be broadly categorized into ring expansion of smaller cyclopropyl (B3062369) systems and ring contraction from larger heterocyclic structures. Such approaches are critical for accessing the sterically strained and functionally dense four-membered ring system characteristic of cyclobutanes.
Ring Expansion of Cyclopropyl Derivatives
Ring expansion strategies provide a powerful means to construct the cyclobutane core from readily available cyclopropane (B1198618) precursors. These methods typically involve the generation of a reactive intermediate that facilitates a one-carbon insertion into the three-membered ring.
A notable method for synthesizing cyclobutene (B1205218) derivatives, which are precursors to cyclobutanols, involves the rhodium(II)-catalyzed ring expansion of cyclopropyl N-tosylhydrazones. organic-chemistry.orgdntb.gov.ua This transformation proceeds through the formation of a rhodium carbene intermediate, which then undergoes a 1,2-shift of an aryl or alkyl group from the cyclopropane to generate the cyclobutene ring. organic-chemistry.org The reaction is generally efficient and tolerates a range of substituents.
The resulting cyclobutenes can be subsequently converted to the desired cyclobutanols through standard functional group transformations. For instance, hydroboration-oxidation of the cyclobutene double bond provides direct access to the cyclobutanol framework. organic-chemistry.org
| Catalyst | Base | Solvent | Temperature (°C) | Substrate Scope | Yield (%) | Ref |
| Rh₂(OAc)₄ | NaOtBu | DCE | 70 | Aryl and alkyl substituted cyclopropyl N-tosylhydrazones | High | organic-chemistry.org |
This table showcases the typical conditions for the Rh(II)-catalyzed ring expansion of cyclopropyl N-tosylhydrazones.
The protio-semipinacol rearrangement of tertiary vinylic cyclopropyl alcohols presents a highly effective and enantioselective route to α-quaternary cyclobutanones. organic-chemistry.orgacs.org These cyclobutanones are valuable intermediates that can be readily reduced to afford cyclobutanols. This particular rearrangement is catalyzed by a dual-hydrogen-bond donor (HBD) in combination with a Brønsted acid, such as hydrogen chloride. organic-chemistry.orgresearchgate.net
The reaction is initiated by the protonation of the alkene, which leads to a C-C bond migration in a stepwise mechanism, ultimately expanding the cyclopropane ring to a cyclobutane. organic-chemistry.org This method has demonstrated a broad substrate scope, accommodating various aryl and alkyl substituents. organic-chemistry.org
| Catalyst System | Solvent | Substrate | Product | Enantiomeric Excess (ee %) | Yield (%) | Ref |
| Chiral dual-HBD + HCl | Toluene | Tertiary vinylic cyclopropyl alcohols | α-quaternary cyclobutanones | up to 92 | High | organic-chemistry.org |
This table summarizes the key aspects of the enantioselective protio-semipinacol rearrangement for the synthesis of cyclobutanone precursors.
The expansion of a cyclopropane ring to a cyclobutane ring is a process driven by the release of ring strain. pharmaguideline.com The mechanism can vary depending on the specific reaction but often involves the formation of either a carbocationic intermediate or a metal-carbene species.
In cationic rearrangements, such as the protio-semipinacol reaction, a cyclopropylcarbinyl cation is a key intermediate. This cation can rearrange to a more stable cyclobutyl cation, which is then quenched to form the final product. nih.gov The migration of a C-C bond of the cyclopropane ring is the crucial step in this expansion. organic-chemistry.orgresearchgate.net
In metal-catalyzed reactions, like the rhodium-catalyzed expansion of N-tosylhydrazones, a metal carbene is formed first. This is followed by a 1,2-migration of one of the cyclopropyl C-C bonds to the carbene carbon, inserting the carbon into the ring and forming the four-membered cyclobutene system. organic-chemistry.orgdntb.gov.ua The stability of the resulting ring and the nature of the substituents often dictate the regioselectivity of the expansion. nih.gov
Ring Contraction from Larger Heterocycles
An alternative strategy to construct the cyclobutane core is through the contraction of larger, more readily synthesized ring systems. This approach can offer excellent stereochemical control.
A modern and powerful method for the synthesis of highly substituted cyclobutanes involves the stereoselective ring contraction of pyrrolidine (B122466) derivatives. nih.gov This transformation is mediated by iodonitrene chemistry, where an in situ generated iodonitrene species reacts with the pyrrolidine. acs.orgchemistryviews.org
The proposed mechanism involves an electrophilic amination of the pyrrolidine to form a reactive 1,1-diazene intermediate. chemistryviews.orgacs.org This intermediate then undergoes nitrogen extrusion to generate a 1,4-biradical species. nih.govacs.org A rapid C-C bond formation from this singlet biradical leads to the stereoretentive formation of the cyclobutane product. nih.govacs.org This method has proven effective for creating challenging spirocyclobutanes and provides access to enantiopure cyclobutane derivatives with high stereocontrol. nih.govacs.org
| Reagents | Solvent | Temperature (°C) | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Yield (%) | Ref |
| HTIB, NH₄OCONH₂ | TFE | 80 | trans-pyrrolidine | trans-cyclobutane | >20:1 | >99 | - | acs.org |
| HTIB, NH₄OCONH₂ | TFE | 80 | cis-pyrrolidine | cis-cyclobutane | - | - | 39 | acs.org |
| HTIB, NH₄OCONH₂ | TFE | 80 | Spirooxindole pyrrolidine | Spirooxindole cyclobutane | >20:1 | 97 | 46 | acs.org |
This table highlights the stereoselective nature of the pyrrolidine ring contraction to form various cyclobutane structures.
Mechanistic Studies of 1,4-Biradical Intermediates in Ring Contraction
The formation of cyclobutane rings through the contraction of larger ring systems, such as pyrrolidines, has been a subject of detailed mechanistic investigation. A key process in these transformations is the generation and subsequent reaction of 1,4-biradical intermediates.
The stereospecific synthesis of cyclobutanes from pyrrolidines is understood to proceed through a 1,1-diazene intermediate. The rate-determining step of this transformation is the extrusion of a nitrogen molecule (N₂) from this intermediate, which leads to the formation of a singlet 1,4-biradical. nih.govnih.govacs.org The stereochemical outcome of the reaction is largely dictated by the rapid collapse of this biradical species to form the new carbon-carbon bond of the cyclobutane ring. nih.govacs.org
Density functional theory (DFT) calculations have provided deeper insights into this mechanism. nih.gov These studies have shown that the formation of the 1,1-diazene is a highly favorable, exergonic process. The subsequent cleavage of the two C–N bonds occurs simultaneously, leading to the formation of the 1,4-biradical in a singlet spin state. nih.gov This step has a significant activation energy and is therefore the rate-determining step. nih.gov The gauche conformation of the 1,4-biradical intermediate can then undergo a barrierless collapse to yield the final cyclobutane product with retention of stereochemistry. nih.gov However, this intermediate can also undergo β-fragmentation, leading to the formation of alkene byproducts. nih.govnih.govacs.org The competition between ring closure and fragmentation is influenced by the substrate's structure and the reaction temperature. acs.org The radical nature of this transformation is supported by experimental evidence. acs.org
Chiral and Stereoselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound relies on various stereoselective strategies, including the reduction of a corresponding ketone, the use of asymmetric catalysis in the formation of the cyclobutane ring, diastereoselective control in cyclization reactions, and the kinetic resolution of a racemic mixture of the cyclobutanol.
Enantioselective Reduction of Cyclobutanones
A primary method for the stereoselective synthesis of this compound is the enantioselective reduction of the corresponding ketone, 3-cyclopropylcyclobutanone. This approach utilizes chiral reducing agents or catalysts to favor the formation of one enantiomer of the alcohol over the other. While specific studies on the reduction of 3-cyclopropylcyclobutanone are not extensively detailed in the provided context, the general principles of asymmetric ketone reduction are well-established and applicable. acs.org The choice of catalyst and reaction conditions is critical in achieving high enantiomeric excess (ee).
Asymmetric Catalysis in Cyclobutane Formation
Asymmetric catalysis offers a powerful tool for the construction of chiral cyclobutane frameworks. nih.gov One of the most prominent methods is the [2+2] cycloaddition reaction, which can be rendered enantioselective through the use of chiral catalysts. acs.orgnih.govresearchgate.netresearchgate.netchemistryviews.org These reactions involve the coupling of two unsaturated components, such as an alkene and an alkyne, to form the four-membered ring. acs.orgnih.gov The catalyst, often a transition metal complex with a chiral ligand, orchestrates the approach of the substrates, thereby controlling the stereochemistry of the newly formed stereocenters. acs.orgnih.govchemistryviews.org
Visible-light-induced asymmetric [2+2] cycloadditions have emerged as a particularly effective strategy. nih.govchemistryviews.org In some instances, these reactions can proceed in a cascade fashion, combining multiple transformations in a single operational step to generate complex cyclobutane derivatives with high diastereo- and enantioselectivity. nih.gov
| Catalyst System | Reactants | Product Type | Selectivity |
| Non-C₂ Symmetric Digold(I) Complexes | Terminal Alkynes and Alkenes | Cyclobutenes | High Enantioselectivity |
| Iridium Complex / Chiral Phosphoramidite Ligand | Allyl Acetates and Cinnamyl Alcohols | Oxa- nih.govnih.gov-bicyclic heptanes | up to 12:1 dr, >99% ee |
Diastereoselective Control in Cyclization Reactions
Diastereoselective control in cyclization reactions is another key strategy for synthesizing substituted cyclobutanols with a defined stereochemistry. This approach involves the cyclization of a precursor molecule that already contains one or more stereocenters. The existing stereochemistry of the precursor influences the stereochemical outcome of the cyclization, leading to the preferential formation of one diastereomer. Intramolecular reactions are often employed to construct the cyclobutane ring with high diastereoselectivity. nih.gov The specific reagents and reaction conditions play a crucial role in directing the stereochemical course of the cyclization.
Kinetic Resolution Strategies for Cyclobutanols
Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules, including cyclobutanols. youtube.com This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. youtube.com One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. youtube.com
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols. mdpi.commdpi.comresearchgate.net They can catalyze the acylation or deacylation of one enantiomer of a racemic alcohol with high selectivity. mdpi.com For instance, in the presence of a lipase (B570770) and an acyl donor (like vinyl acetate), one enantiomer of a racemic cyclobutanol can be selectively acetylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. youtube.commdpi.com The efficiency of the resolution is often expressed by the enantiomeric ratio (E value).
| Enzyme | Substrate Type | Transformation | Selectivity |
| Lipase | Racemic Alcohols | Acylation/Esterification | High Enantioselectivity |
| Lipase | Racemic Esters | Hydrolysis | High Enantioselectivity |
Reaction Mechanisms and Transformations of 3 Cyclopropylcyclobutan 1 Ol and Cyclobutanol Derivatives
Strain-Release Ring Opening Reactions
The high ring strain of cyclobutanes makes them susceptible to reactions that involve the cleavage of one or more of the ring's carbon-carbon bonds. These strain-release reactions can be initiated thermally or photochemically, each proceeding through distinct mechanistic pathways to yield more stable, acyclic products.
Thermal Ring Opening Pathways
Thermal activation provides the necessary energy to overcome the activation barrier for the cleavage of the cyclobutane (B1203170) ring. These reactions are typically pericyclic in nature and are governed by the principles of orbital symmetry.
The thermal ring opening of a cyclobutene (B1205218) to a 1,3-butadiene (B125203) is a classic example of an electrocyclic reaction, a process governed by the Woodward-Hoffmann rules. For a 4π-electron system like cyclobutene, thermal activation dictates a conrotatory process. masterorganicchemistry.com In a conrotatory ring opening, the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com This stereospecificity arises from the symmetry of the highest occupied molecular orbital (HOMO) of the cyclobutene, which requires this mode of rotation to achieve constructive orbital overlap in the transition state, leading to the formation of the new π-bonds in the butadiene product. masterorganicchemistry.com
Conversely, a disrotatory process, where the substituents rotate in opposite directions, is thermally forbidden but photochemically allowed. imperial.ac.uk The stereochemical outcome of the reaction is therefore highly dependent on the reaction conditions. For a substituted cyclobutene, the conrotatory opening of a cis-isomer will lead to a (Z,E)-diene, while a trans-isomer will yield (E,E) and (Z,Z) products.
While 3-cyclopropylcyclobutan-1-ol itself does not have the double bond necessary for a direct electrocyclic ring opening to a diene, its derivatives, such as the corresponding cyclobutene, would be expected to follow these principles. The large steric profile of the cyclopropyl (B3062369) group could influence the preferred direction of conrotation.
Table 1: Woodward-Hoffmann Rules for 4π-Electron Electrocyclic Reactions
| Reaction Condition | Number of π Electrons | Allowed Mode |
|---|---|---|
| Thermal (Δ) | 4n (e.g., 4) | Conrotatory |
The thermal cleavage of a cyclobutane ring, which is a Woodward-Hoffmann forbidden [σ2s + σ2a] cycloreversion, does not typically proceed through a concerted mechanism. Instead, it often follows a stepwise pathway involving a biradical intermediate. The reaction is initiated by the homolytic cleavage of one of the C-C bonds in the ring, forming a 1,4-biradical. This intermediate can then undergo cleavage of the second C-C bond to yield two alkene molecules.
In the case of this compound, the presence of the cyclopropyl group can significantly influence this biradical pathway. The cyclopropyl group is known to stabilize an adjacent radical center through conjugation, forming a cyclopropylcarbinyl radical. This stabilization would likely lower the activation energy for the initial C-C bond cleavage, potentially favoring the bond cleavage adjacent to the cyclopropyl substituent. The resulting stabilized radical could then undergo further rearrangement or cleavage.
The rate of thermal ring opening in cyclobutene derivatives is highly sensitive to the nature of the substituents on the ring. ic.ac.uk Substituents that can stabilize the developing double bonds in the diene product through conjugation can significantly accelerate the reaction. For example, the rate of ring opening increases dramatically with the introduction of phenyl groups that can conjugate with the newly formed π-system. ic.ac.uk
For this compound, the hydroxyl group is not expected to have a strong electronic influence on a hypothetical electrocyclic ring opening of a corresponding cyclobutene. However, the cyclopropyl group can have a notable effect. The large α-cation-stabilizing effect of a cyclopropyl group has been utilized in the synthesis of cyclobutane and cyclobutene derivatives. researchgate.net In a thermal ring-opening context, the cyclopropyl group's ability to stabilize transient radical or ionic character in the transition state can influence the reaction kinetics. Furthermore, steric interactions involving the bulky cyclopropyl group can influence the conformational preferences of the transition state, thereby affecting the activation energy.
Table 2: Relative Rates of Thermal Ring Opening for Substituted Cyclobutenes
| Substituent (R) | Relative Rate |
|---|---|
| -H | 1 |
| -CH₃ | 11 |
| -Ph | 2,200 |
| -C(O)Ph | 220,000 |
Data derived from general observations on substituent effects. ic.ac.uk
Photochemical Ring Opening Reactions
Irradiation with ultraviolet light provides an alternative pathway for the ring opening of cyclobutanes and their derivatives. These reactions proceed through electronically excited states and often yield different products or stereochemical outcomes compared to their thermal counterparts.
Photochemical [2+2] cycloreversion is the reverse of a [2+2] photocycloaddition. For cyclobutane derivatives, this process can be initiated by direct photoexcitation or through the use of a photosensitizer. Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The ring opening can occur from either of these excited states, often proceeding through a biradical intermediate, similar to the thermal pathway.
For a cyclobutene system, the photochemical electrocyclic ring opening is governed by the Woodward-Hoffmann rules for excited states. For a 4π system, the photochemical reaction proceeds through a disrotatory pathway. masterorganicchemistry.com This is because the symmetry of the lowest unoccupied molecular orbital (LUMO), which becomes the new HOMO in the excited state, dictates this stereochemical course. masterorganicchemistry.com Therefore, photochemical ring opening of a cis-substituted cyclobutene would yield a different stereoisomeric diene compared to the thermal conrotatory process. masterorganicchemistry.com
Role of Excited States in Bond Cleavage
The cleavage of the strained four-membered ring in cyclobutanol (B46151) derivatives can be initiated through photochemical processes, where the molecule absorbs light energy to reach an electronically excited state. In this state, the distribution of electrons is altered, which can significantly weaken the C-C bonds of the cyclobutane ring, facilitating their cleavage.
Visible light-induced photoredox catalysis is a powerful method for initiating such reactions. For instance, upon photoexcitation, a photocatalyst like fac-Ir(ppy)₃ is converted to a highly reducing excited state. This excited state can then interact with other molecules in the reaction mixture. In the context of related bicyclobutanes, the excited photocatalyst can reduce an alkyl halide to generate an alkyl radical. This radical can then add to the strained ring system, leading to the formation of a more stable tertiary radical intermediate, which subsequently undergoes C-C bond cleavage. A final elimination step then yields the ring-opened product, such as a cyclobutene derivative. nih.gov
Another pathway involves the photooxidation of an amine, such as in cyclobutylanilines. nih.gov Visible light photocatalysis can promote the oxidation of the amine to an amine radical cation. This process can trigger the cleavage of the cyclobutane ring, driven by the release of ring strain. nih.gov This strategy has been successfully employed in [4+2] annulation reactions where the C-C bond cleavage of cyclobutylanilines is a key step. nih.gov The strain energy of a cyclobutane ring is a significant driving force for these ring-opening reactions, making photochemical methods that can initiate bond cleavage under mild conditions particularly valuable. nih.gov
Metal-Catalyzed Ring Opening Processes
The oxidative ring opening of cyclobutanols represents a key transformation, providing access to a variety of functionalized acyclic compounds. A notable method involves the use of a cobalt(II) acetoacetonate (Co(acac)₂) catalyst in the presence of triplet oxygen (³O₂). acs.orgnih.govchemrxiv.org This process facilitates an oxidative ring expansion, converting cyclobutanols into 1,2-dioxanols. acs.orgnih.govchemrxiv.org
The reaction is initiated by the formation of a cyclobutoxy radical. This radical intermediate is the driving force for the regioselective cleavage of a C-C bond in the strained ring. researchgate.netchemrxiv.org The cleavage preferentially occurs at the more substituted side of the cyclobutane ring, leading to the formation of a stabilized γ-carbonyl radical species. acs.orgresearchgate.net This acyclic radical then traps a molecule of molecular oxygen to form a peroxyradical, which subsequently cyclizes to yield the 1,2-dioxanol product. acs.orgchemrxiv.org This method is particularly effective for secondary cyclobutanols. acs.orgnih.gov
Manganese catalysts have also been employed for the oxidative ring-opening of cyclobutanol derivatives. researchgate.net This strategy allows for the regiosepecific introduction of cyano or ethynyl (B1212043) groups at the γ-position relative to the resulting ketone. The transformation proceeds through a sequence involving the oxidative cleavage of a C-C bond in the cyclobutanol, followed by radical addition to a triple bond, and subsequent C-S bond cleavage. researchgate.net
| Catalyst System | Substrate | Product Type | Key Features |
| Co(acac)₂ / ³O₂ | Secondary Cyclobutanols | 1,2-Dioxanols | Regioselective cleavage at the more substituted carbon. acs.orgnih.gov |
| Manganese(II) acetate | Cyclobutanols | γ-cyano or γ-ethynyl ketones | Regiospecific introduction of C1 or C2 units. researchgate.net |
| N-Bromosuccinimide | Aryl-substituted cyclobutanols | 4-Tetralones | Transition-metal-free oxidative ring expansion. fao.org |
Palladium catalysis is a versatile tool for the C-C bond cleavage of cyclobutanols, leveraging the strain of the four-membered ring to drive unique transformations. nih.gov These reactions typically proceed via β-carbon elimination from a palladium(II) alcoholate intermediate, which is formed in situ. acs.org The resulting σ-alkylpalladium species can then undergo various subsequent reactions, including dehydrogenative ring opening, ring expansion, or ring contraction, depending on the substrate's substitution pattern and the reaction conditions. acs.org
A notable application is the formal [2+2]-retrocyclization of tertiary cyclobutanols, promoted by a Pd(OAc)₂ catalyst with a bulky biaryl phosphine (B1218219) ligand such as JohnPhos. nih.govacs.org This reaction involves an unusual twofold Csp³–Csp³ bond cleavage, sequentially breaking both a strained and an unstrained C-C bond to produce styrene (B11656) and acetophenone (B1666503) derivatives. nih.govacs.org This transformation highlights the potential of using the cyclobutanol moiety as a masked acetyl group in synthetic strategies. nih.govacs.org
Palladium catalysts have also been utilized in asymmetric cross-coupling reactions. Chiral N,P-bidentate ligands can be used with palladium catalysts to achieve enantioselective C-C bond cleavage in the arylation, vinylation, and allenylation of tertiary cyclobutanols. acs.org Furthermore, palladium-catalyzed reactions have been developed to couple cyclobutanol derivatives with unactivated alkenes, providing access to chiral benzene-fused cyclic compounds with high regio-, chemo-, and enantioselectivity. nih.gov
| Palladium Catalyst/Ligand | Substrate Type | Transformation | Product |
| Pd(OAc)₂ / JohnPhos | Tertiary Cyclobutanols | Two-fold C-C cleavage | Styrene and Acetophenone derivatives nih.govacs.org |
| Pd(0) / Chiral N,P-ligands | Tertiary Cyclobutanols | Asymmetric arylation/vinylation | Chiral acyclic ketones acs.org |
| Pd(0) / Chiral Ligands | Cyclobutanol derivatives | Asymmetric cross-coupling | Chiral benzene-fused cycles nih.gov |
The ring opening of cyclobutanols mediated by transition metals is fundamentally driven by the release of ring strain. The mechanism generally begins with the coordination of the hydroxyl group to the metal center (e.g., Pd, Rh, Ir). nih.gov This is often followed by the formation of a metal alkoxide.
A key mechanistic step is the β-carbon elimination, where the metal center facilitates the cleavage of one of the C-C bonds adjacent to the carbinol carbon. nih.govacs.org This step results in the formation of a five-membered metallacyclic intermediate, specifically a σ-alkyl metal species. nih.gov The fate of this intermediate dictates the final product and is highly dependent on the metal, the ligands, and the substrate. nih.govacs.org
For instance, in palladium-catalyzed reactions, the σ-alkylpalladium intermediate can undergo β-hydride elimination, reductive elimination, or further C-C bond cleavage. nih.gov In the case of the twofold C-C cleavage promoted by the Pd/JohnPhos system, the initial strained C-C bond cleavage is followed by a second cleavage of a now unstrained C-C bond, a process that may be assisted by an in situ generated ketone moiety. nih.gov
Computational studies have become indispensable for elucidating the complex mechanisms of these reactions. nih.govrsc.org Density Functional Theory (DFT) calculations, for example, have been used to investigate the mechanism of Iridium-catalyzed cyclobutanol cleavage. These studies suggest the initial formation of an Ir(III) hydride intermediate, which then undergoes β-carbon elimination (the C-C bond activation step) prior to reductive C-H elimination. researchgate.net Such computational models can help rationalize and predict the stereochemical outcomes of these transformations. nih.govresearchgate.net
Tandem Ring Opening/Cycloaddition Sequences
Tandem reactions that combine the ring opening of a strained ring with a subsequent cycloaddition offer an efficient route to complex molecular architectures. A prominent example involves a tandem ring-opening/intramolecular [2+2] cycloaddition sequence. nih.govacs.orgnih.gov
In one such reported sequence, the reaction of a thiazoline-fused 2-pyridone with propargyl bromide initiates the opening of the thiazoline (B8809763) ring via S-alkylation. nih.govacs.org This generates an N-alkenyl-S-propargyl-2-pyridone intermediate. acs.org This intermediate then undergoes a base-mediated rearrangement to form an allene (B1206475) in situ. The newly formed allene moiety can then participate in an intramolecular [2+2] cycloaddition with the tethered alkene of the N-alkenyl group. nih.govacs.org This elegant cascade reaction results in the formation of a novel cyclobutane-fused thiazolino-2-pyridone scaffold. nih.govacs.orgnih.gov
The mechanism proceeds through a nucleophilic attack by the sulfur atom on propargyl bromide, leading to a ring-opened intermediate after deprotonation. nih.gov This intermediate can isomerize to an allene, which is poised for the intramolecular cycloaddition. researchgate.net This strategy demonstrates how the stored energy of a strained ring (in this case, the thiazoline) can be harnessed to drive the formation of another strained ring (the cyclobutane), leading to a significant increase in molecular complexity in a single synthetic operation. nih.govacs.org
Functional Group Transformations of the Hydroxyl Moiety
The hydroxyl group of this compound is a versatile functional handle that can be converted into a wide range of other functional groups, enabling the synthesis of diverse derivatives. solubilityofthings.com As the hydroxyl group itself is a poor leaving group, it typically requires activation before it can be displaced in nucleophilic substitution reactions. youtube.com
Conversion to Halides: The alcohol can be converted into the corresponding alkyl chloride, bromide, or iodide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for these transformations. vanderbilt.edu Alternatively, Mitsunobu-type conditions using reagents like triphenylphosphine (B44618) and a halogen source (e.g., CCl₄ or CBr₄) can also be employed. nih.gov The conversion of a sulfonate ester, such as a tosylate or mesylate, to a halide via the Finkelstein reaction is another effective two-step method. vanderbilt.edu
Formation of Esters and Ethers: The hydroxyl group can be readily acylated to form esters using acid chlorides or anhydrides in the presence of a base like pyridine. Etherification can be achieved through the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. youtube.com
Oxidation: Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 3-cyclopropylcyclobutan-1-one (B2918025). A wide variety of oxidizing agents can be used for this purpose, including chromium-based reagents (e.g., PCC, PDC) or milder, more modern reagents like those used in Swern or Dess-Martin periodinane oxidations.
Conversion to Azides and Amines: The alcohol can be converted to an azide (B81097), a useful precursor for amines. This is often achieved by first converting the alcohol to a good leaving group (e.g., a tosylate) and then displacing it with an azide salt (e.g., NaN₃). vanderbilt.edu Alternatively, Mitsunobu conditions with hydrazoic acid or its equivalent can be used. nih.gov The resulting azide can then be reduced to the primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄. vanderbilt.edu
| Transformation | Reagent(s) | Resulting Functional Group |
| Halogenation | SOCl₂, PBr₃, or Ph₃P/CBr₄ | Alkyl Halide (-Cl, -Br) vanderbilt.edu |
| Tosylation/Mesylation | TsCl/Pyridine, MsCl/Et₃N | Sulfonate Ester (-OTs, -OMs) vanderbilt.edu |
| Esterification | Acyl Chloride/Pyridine | Ester (-OCOR) |
| Williamson Ether Synthesis | 1. NaH; 2. R-X | Ether (-OR) youtube.com |
| Oxidation | PCC, DMP, Swern | Ketone (=O) |
| Azidation | 1. TsCl; 2. NaN₃ or DPPA/DEAD | Azide (-N₃) vanderbilt.edunih.gov |
| Reduction of Azide | H₂/Pd-C or LiAlH₄ | Amine (-NH₂) vanderbilt.edu |
Derivatization for Synthetic Utility
The hydroxyl group of this compound serves as a versatile handle for the introduction of various functional groups, thereby enhancing its synthetic utility. These derivatization reactions are crucial for creating intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The unique puckered structure of the cyclobutane ring, combined with the electronic properties of the cyclopropyl group, can impart desirable characteristics to the final products.
Common derivatization reactions of the alcohol moiety include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding esters. These esters can be important intermediates or target molecules themselves.
Etherification: Conversion of the alcohol to an ether can be achieved through various methods, such as the Williamson ether synthesis, by first converting the alcohol to its alkoxide. Ethers are generally more stable and less polar than the parent alcohol.
Conversion to Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using standard reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine and a halogen source. These cyclobutyl halides are valuable precursors for nucleophilic substitution and organometallic reactions.
Formation of Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the alcohol into a sulfonate ester. These derivatives are excellent leaving groups in substitution and elimination reactions.
The table below summarizes some common derivatization reactions for cyclobutanol derivatives.
| Reagent(s) | Product Functional Group | Purpose of Derivatization |
| Carboxylic Acid / Acid Chloride | Ester | Intermediate synthesis, protecting group |
| Sodium Hydride then Alkyl Halide | Ether | Increase stability, alter polarity |
| Thionyl Chloride (SOCl₂) | Chloroalkane | Precursor for substitution/organometallic reactions |
| Phosphorus Tribromide (PBr₃) | Bromoalkane | Precursor for substitution/organometallic reactions |
| Tosyl Chloride / Pyridine | Tosylate | Excellent leaving group for SN2/E2 reactions |
These derivatization strategies allow for the incorporation of the cyclopropylcyclobutane scaffold into a wide array of molecular architectures.
Regioselective Functionalization of Cyclobutanol Derivatives
Achieving regioselectivity in the functionalization of the cyclobutane ring is a significant challenge due to the presence of multiple potentially reactive C-H bonds. However, modern catalytic systems have enabled precise modifications at specific positions. For instance, rhodium(II)-catalyzed C-H functionalization of arylcyclobutanes has been shown to be highly regioselective. stereoelectronics.org Depending on the specific rhodium catalyst used, functionalization can be directed to either the C1 or C3 position of the cyclobutane ring. stereoelectronics.org
In the context of a derivative of this compound, where an aryl group might be present, such a catalyst could selectively introduce a functional group at a specific methylene (B1212753) C-H bond on the cyclobutane core, while leaving the cyclopropyl and other C-H bonds untouched. This level of control is crucial for the efficient synthesis of complex substituted cyclobutanes. The choice of catalyst and directing group are key factors in determining the site of functionalization.
Oxidation and Reduction Pathways of the Alcohol
The alcohol group of this compound can readily undergo oxidation and its corresponding ketone can be reduced, providing a pathway between the alcohol and ketone functional states.
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3-cyclopropylcyclobutan-1-one. A variety of oxidizing agents can be employed for this transformation. wikipedia.org
Chromic Acid (H₂CrO₄): A strong oxidizing agent that efficiently converts secondary alcohols to ketones. wikipedia.org
Pyridinium Chlorochromate (PCC): A milder reagent that is often used to avoid over-oxidation and is compatible with a wider range of functional groups. wikipedia.org
Ruthenium Tetroxide (RuO₄): A powerful oxidizing agent that can also effect this transformation. Studies have shown that the oxidation of cyclobutanol with ruthenium tetroxide yields cyclobutanone (B123998) as the sole detectable product, indicating it acts as a two-electron transfer oxidant. wikipedia.org
The general reaction is as follows: this compound + [Oxidizing Agent] → 3-cyclopropylcyclobutan-1-one
Reduction: The reverse reaction, the reduction of 3-cyclopropylcyclobutan-1-one to this compound, is typically achieved using hydride-reducing agents. The stereochemical outcome of this reduction is of particular interest. The reduction of 3-substituted cyclobutanones generally yields the cis-alcohol as the major product, regardless of the reducing agent used. beilstein-journals.org This stereoselectivity can be enhanced by conducting the reaction at lower temperatures or in less polar solvents. beilstein-journals.org
Common reducing agents include:
Sodium Borohydride (NaBH₄)
Lithium Aluminum Hydride (LiAlH₄)
The general reaction is as follows: 3-cyclopropylcyclobutan-1-one + [Reducing Agent] → cis-3-cyclopropylcyclobutan-1-ol
The table below summarizes common oxidizing and reducing agents for the interconversion of cyclobutanols and cyclobutanones.
| Transformation | Reagent | Typical Product |
| Oxidation | Pyridinium Chlorochromate (PCC) | 3-Cyclopropylcyclobutan-1-one |
| Oxidation | Chromic Acid (H₂CrO₄) | 3-Cyclopropylcyclobutan-1-one |
| Oxidation | Ruthenium Tetroxide (RuO₄) | 3-Cyclopropylcyclobutan-1-one |
| Reduction | Sodium Borohydride (NaBH₄) | cis-3-Cyclopropylcyclobutan-1-ol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | cis-3-Cyclopropylcyclobutan-1-ol |
Rearrangement Reactions Involving the Cyclobutane Core
The inherent ring strain of the cyclobutane and cyclopropane (B1198618) rings in this compound makes its carbon skeleton susceptible to various rearrangement reactions, particularly under conditions that generate carbocationic or other reactive intermediates.
Wagner-Meerwein Shifts
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent positively charged carbon. wikipedia.org These shifts are driven by the formation of a more stable carbocation. In the case of this compound, treatment with a protic acid would lead to the protonation of the hydroxyl group, which then departs as a water molecule, forming a secondary carbocation at C1 of the cyclobutane ring.
This secondary carbocation could then undergo a Wagner-Meerwein rearrangement. A plausible rearrangement would involve the migration of one of the bonds of the cyclobutane ring to the carbocation center, leading to a ring contraction and the formation of a cyclopropylmethyl cation. This process would be driven by the relief of ring strain in the four-membered ring. The resulting cyclopropylmethyl cation is known to be stabilized through resonance, which could provide a further driving force for the rearrangement.
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. stereoelectronics.org A relevant potential sigmatropic rearrangement for a derivative of this compound is the oxy-Cope rearrangement. The oxy-Cope rearrangement is a stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement of 1,5-dien-3-ols that results in the formation of an unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com
For this to occur in a system related to this compound, the molecule would first need to be derivatized to contain a 1,5-diene framework with the hydroxyl group at the C3 position. For example, if a vinyl group were introduced at the 2-position of the cyclobutane ring, the resulting vinyl-substituted this compound could potentially undergo an oxy-Cope rearrangement upon heating. The driving force for this reaction is the formation of a stable carbonyl group after the initial rearrangement produces an enol. wikipedia.org The anionic version of the oxy-Cope, where the alcohol is first deprotonated to an alkoxide, proceeds at a dramatically accelerated rate. wikipedia.org
Homo-Favorskii Rearrangements
The Homo-Favorskii rearrangement is a reaction of β-halo ketones or cyclobutanones that proceeds in the presence of a base, leading to ring contraction. wikipedia.org This rearrangement is analogous to the Favorskii rearrangement of α-halo ketones. To undergo a Homo-Favorskii rearrangement, this compound would first need to be oxidized to 3-cyclopropylcyclobutan-1-one, and then halogenated at the α-position to the carbonyl group.
The mechanism involves the formation of a cyclobutanone intermediate from the β-halo ketone, which is then attacked by a nucleophile (typically the base). wikipedia.org In the context of a cyclic system, this leads to a ring-contracted product. For instance, an α-halo derivative of 3-cyclopropylcyclobutan-1-one, upon treatment with a base like sodium hydroxide, would be expected to yield a cyclopropanecarboxylic acid derivative, with the cyclopropyl substituent from the original C3 position now attached to the newly formed three-membered ring. This reaction provides a synthetic route to highly substituted cyclopropane systems.
Rearrangement of Alkynyl Cyclobutanols
The rearrangement of alkynyl cyclobutanols represents a significant synthetic strategy for accessing highly functionalized cyclic carbonyl compounds. These transformations leverage the inherent ring strain of the cyclobutane ring as a thermodynamic driving force for ring expansion, leading primarily to five-membered ring systems. The specific outcomes and mechanistic pathways are highly dependent on the reaction conditions, including the choice of catalysts and reagents. Two prominent pathways for the rearrangement of 1-alkynylcyclobutanols are radical-mediated oxidative ring expansion and palladium-catalyzed cross-coupling followed by ring expansion.
Metal-Free Radical-Mediated Ring Expansion
A notable metal-free method involves the oxidative alkynylation and ring expansion of 1-alkynylcyclobutanols using ethynylbenziodoxolones (EBX) as an alkynylating agent. nih.govacs.org This reaction proceeds under mild conditions, typically using potassium persulfate (K₂S₂O₈) as an oxidant, and provides access to substituted ene-yne-carbonyl compounds. nih.govacs.org
The proposed mechanism for this transformation is initiated by the generation of an oxygen-centered radical from the cyclobutanol hydroxyl group in the presence of K₂S₂O₈. This is followed by a radical migration/ring expansion step, where the strained C-C bond of the cyclobutane ring undergoes β-scission. This ring-opening process forms a more stable carbon-centered radical intermediate, which then adds to the ethynylbenziodoxolone reagent. The subsequent steps lead to the final ene-yne-carbonyl product. acs.org A key advantage of this method is its tolerance of various functional groups, including heterocyclic moieties like thiophene. acs.org
Table 1: Radical-Mediated Ring Expansion of 1-Alkynylcyclobutanols with EBX Reagents Reaction conditions: 1-alkynylcyclobutanol (0.2 mmol), EBX reagent (3.0 equiv), K₂S₂O₈ (4.0 equiv), in a CH₃CN/H₂O mixture at 60 °C for 12 hours.
| Entry | Cyclobutanol Substrate (R¹) | EBX Reagent (R²) | Product | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 2-(phenylethynyl)-2-(4-methoxyphenylethynyl)cyclopent-1-en-1-one | 65 |
| 2 | Phenyl | 4-Fluorophenyl | 2-(phenylethynyl)-2-(4-fluorophenylethynyl)cyclopent-1-en-1-one | 58 |
| 3 | Phenyl | Cyclohexyl | 2-(phenylethynyl)-2-(cyclohexylethynyl)cyclopent-1-en-1-one | 55 |
| 4 | Thiophen-2-yl | 4-Methoxyphenyl | 2-(thiophen-2-ylethynyl)-2-(4-methoxyphenylethynyl)cyclopent-1-en-1-one | 61 |
| 5 | Phenyl | Phenyl | 2,2-bis(phenylethynyl)cyclopent-1-en-1-one | 45 |
| 6 | Phenyl | tert-Butyl | 2-(phenylethynyl)-2-(tert-butylethynyl)cyclopent-1-en-1-one | 41 |
Data sourced from Zhang, R.-Y., et al. (2016). acs.org
Palladium-Catalyzed Carbopalladation and Ring Expansion
An alternative and powerful approach for the rearrangement of 1-alkynylcyclobutanols is a palladium-catalyzed process. This reaction involves the cross-coupling of the cyclobutanol with aryl or vinylic halides, leading to the stereoisomerically pure synthesis of 2-alkylidenecyclopentanones. nih.govacs.org The reaction is typically catalyzed by a Pd(0) species, generated in situ from precursors like Pd(OAc)₂, in the presence of a phosphine ligand such as triphenylphosphine (PPh₃). acs.org
The catalytic cycle is proposed to proceed through several key steps: nih.govacs.orgacs.org
Oxidative Addition: The aryl or vinylic halide oxidatively adds to the Pd(0) catalyst to form an organopalladium(II) species.
Carbopalladation: The organopalladium(II) complex undergoes regioselective, intermolecular carbopalladation across the carbon-carbon triple bond of the 1-alkynylcyclobutanol. This step forms a vinylic palladium intermediate.
Ring Expansion: The resulting intermediate undergoes a regioselective ring expansion, driven by the release of strain from the four-membered ring, to form a novel five-membered palladacycle.
Reductive Elimination: The cycle concludes with the reductive elimination of the 2-alkylidenecyclopentanone product and the simultaneous regeneration of the active Pd(0) catalyst.
This methodology demonstrates broad substrate scope with respect to both the alkynyl cyclobutanol and the organic halide, affording good yields of the corresponding cyclopentanone (B42830) derivatives. acs.org
Table 2: Palladium-Catalyzed Synthesis of 2-Alkylidenecyclopentanones Reaction conditions typically involve 10 mol % Pd(OAc)₂, 20 mol % PPh₃, and a base such as diisopropylethylamine in DMF.
| Entry | 1-Alkynylcyclobutanol (R¹) | Organic Halide (R²-X) | Product | Yield (%) |
| 1 | n-Hexyl | Iodobenzene | (E)-2-benzylidenecyclopentanone | 81 |
| 2 | Phenyl | Iodobenzene | (E)-2-(diphenylmethylene)cyclopentanone | 77 |
| 3 | Trimethylsilyl | 4-Iodoanisole | (E)-2-(4-methoxybenzylidene)-5-(trimethylsilyl)cyclopentanone | 76 |
| 4 | n-Hexyl | 4-Iodotoluene | (E)-2-(4-methylbenzylidene)cyclopentanone | 85 |
| 5 | n-Hexyl | (E)-1-Iodo-1-hexene | (E,E)-2-(1-hexenylidene)cyclopentanone | 74 |
| 6 | Phenyl | 2-Iodothiophene | (E)-2-(phenyl(thiophen-2-yl)methylene)cyclopentanone | 68 |
Data sourced from Larock, R. C., & Reddy, C. K. (2000). acs.org
Advanced Spectroscopic Characterization in Mechanistic Elucidation and Stereochemical Assignment
Application of Advanced NMR Techniques for Conformational Analysis and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-cyclopropylcyclobutan-1-ol, which contains two stereocenters and a conformationally constrained cyclobutane (B1203170) ring, advanced NMR techniques are indispensable for unambiguous stereochemical assignment.
The relative stereochemistry of the cyclopropyl (B3062369) and hydroxyl groups (cis or trans) profoundly influences the chemical shifts and, more diagnostically, the proton-proton (¹H-¹H) coupling constants. In cyclobutane systems, the coupling constant between vicinal protons is highly dependent on the dihedral angle between them, which is different for cis and trans isomers.
Two-dimensional NMR experiments are crucial for a complete analysis.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the cyclobutane and cyclopropyl rings.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the carbon to which it is directly attached, enabling the definitive assignment of the ¹³C spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining through-space proximity between protons. For this compound, a NOESY experiment can distinguish between cis and trans isomers. In the cis isomer, a cross-peak would be expected between the proton on the carbinol carbon (H-1) and the proton on the carbon bearing the cyclopropyl group (H-3). This correlation would be absent or significantly weaker in the trans isomer due to the larger distance between these protons. researchgate.net
The analysis of coupling constants provides further stereochemical information. The puckered nature of the cyclobutane ring results in different coupling constants for protons in axial or equatorial-like positions. By analyzing these values, the preferred conformation of the ring and the relative orientation of the substituents can be deduced. nih.govresearchgate.net
Table 1: Illustrative NMR Data for Stereochemical Assignment of this compound Isomers| Technique | Observation for cis-Isomer | Observation for trans-Isomer | Purpose |
|---|---|---|---|
| ¹H-¹H Coupling Constants (J) | 3JH1-H2a ≈ 8-10 Hz 3JH1-H2b ≈ 4-6 Hz | 3JH1-H2a ≈ 4-6 Hz 3JH1-H2b ≈ 8-10 Hz | Determine relative orientation (axial/equatorial) of H-1 and adjacent protons, inferring ring conformation. |
| NOESY | Strong correlation between H-1 and H-3. | No significant correlation between H-1 and H-3. | Confirms through-space proximity, providing definitive evidence for relative stereochemistry. |
| COSY | Correlations observed for H-1 ↔ H-2, H-2 ↔ H-3, H-3 ↔ H-4, H-3 ↔ H-cyclopropyl. | Establishes the proton connectivity framework of the molecule. | |
| HSQC | Provides direct ¹H-¹³C one-bond correlations (e.g., H-1 to C-1). | Assigns carbon signals based on attached proton shifts. |
Note: The J-coupling values are predicted based on typical values for substituted cyclobutanes and serve as an illustrative example for distinguishing isomers.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYlMbrjwytKo5zFozWFVk5eoON0RI9YER0_tl8bIcfU7cmFEYITtQ4wdyjp18PPE7BZoy77t6Iifg5tVyTstAgmHxe1LKxNndGhkGe_7vsAtV8gBm2XKEy20nRLh-T2bt2jMqtxzPmyHAfZFI%3D)] Actual values may vary.Vibrational Spectroscopy (IR, Raman) for Elucidating Reaction Intermediates
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful method for identifying functional groups and monitoring chemical transformations in real-time. mdpi.comnih.gov These techniques are particularly useful for elucidating reaction mechanisms by detecting transient intermediates. uib.no
In the context of this compound, these methods can be applied to monitor its synthesis, for example, via the reduction of 3-cyclopropylcyclobutanone.
Infrared (IR) Spectroscopy: The reaction progress can be followed by observing the disappearance of the strong carbonyl (C=O) stretching band of the ketone starting material (typically around 1785 cm⁻¹ for a cyclobutanone) and the simultaneous appearance of a broad hydroxyl (O-H) stretching band (around 3300-3500 cm⁻¹) and a carbon-oxygen (C-O) stretching band (around 1050-1150 cm⁻¹) corresponding to the alcohol product.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. nih.gov It would also show the disappearance of the C=O stretch and could be used to monitor changes in the cyclobutane and cyclopropyl ring deformation modes, which are often Raman active. nih.gov
The true power of these techniques in mechanistic studies lies in their ability to perform in-situ monitoring. oxinst.com By using a probe immersed in the reaction vessel, spectra can be collected continuously. This allows for the detection of short-lived reaction intermediates. For instance, in a metal hydride reduction, a transient metal-alkoxide intermediate might be observable through shifts in the C-O vibrational frequency before the final protonation step to yield the alcohol. Femtosecond stimulated Raman spectroscopy (FSRS) is an advanced technique that can provide even greater temporal resolution to observe the bond-breaking and bond-forming events of transient species. acs.org
Table 2: Key Vibrational Frequencies for Monitoring Synthesis of this compound| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance in Reaction Monitoring |
|---|---|---|---|---|
| C=O (Ketone) | Stretching | ~1785 | IR (strong), Raman (moderate) | Disappearance indicates consumption of starting material (3-cyclopropylcyclobutanone). |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | IR (strong), Raman (weak) | Appearance indicates formation of the alcohol product. |
| C-O (Alcohol) | Stretching | 1050 - 1150 | IR (strong), Raman (moderate) | Appearance confirms formation of the C-O single bond in the product. |
| C-H (Cyclopropyl) | Stretching | ~3100 | IR (moderate), Raman (strong) | Serves as an internal standard as the cyclopropyl group is unchanged. |
| Cyclobutane Ring | Puckering/Breathing | 800 - 1000 | IR (moderate), Raman (moderate) | Can provide information on ring strain and conformation. |
Note: Wavenumbers are approximate and can be influenced by molecular environment and conformation.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGShh-mixoCPZGje0lxEVqKoEnAVI0BSCSC3iuSC4jhF9OqF0aFmkXnM8hHlIpwQtTPk6mI7FgRckBjhC7y1Eb2vTyejVaB1KCnVFcLkQuEPDgcIIo7rKmZ0SkRG4jTEIRIIg%3D%3D)]Chiroptical Spectroscopy for Enantiomeric Excess Determination
Since this compound possesses chiral centers, it can exist as enantiomers which rotate plane-polarized light in opposite directions. Chiroptical spectroscopy, primarily Circular Dichroism (CD), measures the differential absorption of left and right circularly polarized light and is a fundamental tool for stereochemical analysis. spectroscopyeurope.com
Electronic Circular Dichroism (ECD) is highly effective for determining the enantiomeric excess (% ee) of a chiral sample. nih.gov The principle relies on the fact that enantiomers produce mirror-image CD spectra. A racemic mixture (50:50 of each enantiomer) is CD-silent, while an enantiomerically enriched sample will produce a CD signal whose intensity is directly proportional to the excess of one enantiomer over the other. units.it
The determination of % ee for a sample of this compound would involve the following steps:
Obtain an Enantiopure Standard: A sample of one pure enantiomer (e.g., the (1R, 3S) isomer) is required as a reference.
Record CD Spectrum: The CD spectrum of the pure enantiomer is recorded, and a wavelength of maximum absorption (a Cotton effect) is identified.
Create a Calibration Curve: A series of samples with known concentrations and varying, known enantiomeric excesses are prepared. The CD intensity at the chosen wavelength is measured for each sample and plotted against % ee. This should yield a linear relationship. acs.org
Measure the Unknown Sample: The CD spectrum of the sample with unknown enantiomeric purity is recorded under identical conditions (concentration and solvent), and its intensity at the selected wavelength is measured.
Calculate % ee: By interpolating the measured intensity on the calibration curve, the enantiomeric excess of the unknown sample can be accurately determined. acs.orgrsc.org
Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures CD in the infrared region. biotools.us VCD provides a wealth of structural information and can be used to determine the absolute configuration of a molecule without the need for crystallization. This is achieved by comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a given enantiomer (e.g., (1R, 3S)). A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. nih.govamericanlaboratory.comschrodinger.com
Table 3: Illustrative Data for Determination of Enantiomeric Excess (% ee) using Circular Dichroism| Sample | % ee (Known) | CD Signal at λmax (mdeg) |
|---|---|---|
| Standard 1 | 100% (Pure S-enantiomer) | -15.2 |
| Standard 2 | 75% | -11.4 |
| Standard 3 | 50% | -7.6 |
| Standard 4 | 25% | -3.8 |
| Standard 5 | 0% (Racemic) | 0.0 |
| Unknown Sample | ? | -9.5 |
Based on the calibration curve from the standard samples, the unknown sample with a signal of -9.5 mdeg would be determined to have an enantiomeric excess of approximately 62.5%.Theoretical and Computational Investigations of 3 Cyclopropylcyclobutan 1 Ol and Cyclobutane Architectures
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For cyclobutane (B1203170) derivatives, these methods elucidate the electronic structure, conformational preferences, and the energetic consequences of the strained four-membered ring.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies on cyclobutane systems focus on understanding how electron density distribution influences molecular stability and geometry. For derivatives such as 3-cyclopropylcyclobutan-1-ol, DFT can be used to optimize the molecular geometry and predict relative stabilities of different isomers.
DFT calculations also provide insights into the nature of chemical bonds and noncovalent interactions within a molecule, which are crucial for understanding the stability of the puckered cyclobutane ring. researchgate.net
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)), are employed to achieve high accuracy in energetic predictions. nih.gov For cyclobutane, high-level ab initio calculations have been essential for accurately determining its structure and the energy barrier associated with ring puckering. nih.govnih.gov
Accurate estimates for the energy barrier between the puckered (D2d symmetry) and planar (D4h) transition state configurations of cyclobutane require the use of high levels of electron correlation (like MP4 and CCSD(T)) and large orbital basis sets (quadruple-zeta quality or larger). nih.gov Studies have shown that methods like CCSD(T) with large basis sets can predict the puckering barrier to within a few percent of experimental values. nih.gov These high-level calculations provide benchmark data for assessing the accuracy of more computationally efficient methods like DFT.
Table 1: Computed Equilibrium Structural Parameters of Cyclobutane using Ab Initio Methods This table presents structural parameters for the puckered (D2d) conformation of cyclobutane as determined by high-level ab initio calculations.
| Parameter | CCSD(T)/aug-cc-pVTZ nih.gov | High-Level Ab Initio nih.gov |
| C-C Bond Length (r(C-C)) | 1.554 Å | 1.5474 Å |
| Axial C-H Bond Length (r(C-Haxial)) | 1.093 Å | 1.0830 Å |
| Equatorial C-H Bond Length (r(C-Hequatorial)) | 1.091 Å | 1.0810 Å |
| C-C-C Bond Angle (φ(C-C-C)) | 88.1° | N/A |
| Puckering Angle (θ) | 29.68° | 29.8° |
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure. ic.ac.ukdalalinstitute.com This puckering is a dynamic process where the ring inverts between equivalent puckered forms. dalalinstitute.com The energy profile of this inversion process is described by a double-minimum potential function. researchgate.net
Computational studies have extensively modeled this ring-puckering potential. nih.govresearchgate.net High-level ab initio calculations reveal a significant coupling between the ring-puckering motion and the CH₂-rocking motion. nih.gov The equilibrium puckering angle for cyclobutane has been computationally determined to be around 29-30 degrees. nih.govnih.gov The energy barrier to inversion (the energy of the planar transition state relative to the puckered ground state) is a key characteristic. The best estimate for this barrier in cyclobutane is approximately 482-498 cm⁻¹ (about 1.4-1.5 kcal/mol). nih.govnih.gov
For a substituted ring like in this compound, the substituents (cyclopropyl and hydroxyl groups) will influence the puckering potential. The substituents can occupy either axial or equatorial positions, leading to different conformers with distinct energies. The conformational preference will be dictated by the steric and electronic interactions between the substituents and the cyclobutane ring.
Cyclobutane possesses significant ring strain due to the deviation of its internal C-C-C bond angles (around 88°) from the ideal tetrahedral angle (109.5°) and torsional strain from eclipsing interactions. wikipedia.org This instability is a key factor in its chemical reactivity. nih.govlibretexts.org
The total strain energy of cyclobutane is quantitatively evaluated by comparing its experimental heat of combustion per CH₂ group with that of a strain-free reference, such as a long-chain alkane. libretexts.orgmasterorganicchemistry.com The strain energy for cyclobutane is calculated to be approximately 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high strain energy serves as a thermodynamic driving force for reactions that involve ring-opening, as these processes release the stored strain. nih.gov
However, strain energy alone does not fully predict reactivity. nih.govresearchgate.net For example, cyclopropane (B1198618) and cyclobutane have similar strain energies (27.6 and 26.3 kcal/mol, respectively), but cyclopropane is generally more reactive. masterorganicchemistry.com Theoretical studies suggest that electronic factors, such as the degree of electronic delocalization in the transition state, also play a crucial role. nih.gov Enhanced electronic delocalization within the ring structure can lower the energy of transition states, thereby increasing reactivity beyond what would be predicted by strain release alone. nih.gov
Table 2: Strain Energies of Small Cycloalkanes This table compares the total strain energy and strain energy per methylene (B1212753) (CH₂) group for cyclopropane and cyclobutane.
| Cycloalkane | Formula | Total Strain Energy (kcal/mol) masterorganicchemistry.com | Strain per CH₂ Group (kcal/mol) masterorganicchemistry.com |
| Cyclopropane | C₃H₆ | 27.6 | 9.2 |
| Cyclobutane | C₄H₈ | 26.3 | 6.6 |
Mechanistic Computational Studies
Beyond static molecular properties, computational chemistry is invaluable for mapping out the entire course of a chemical reaction, identifying intermediates, and characterizing the high-energy transition states that connect them.
Computational methods, particularly DFT, are used to elucidate complex reaction mechanisms involving cyclobutane architectures. acs.org By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. acs.org This involves locating and characterizing the geometry and energy of all intermediates and, crucially, the transition states. acs.orgresearchgate.net
For example, DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines. acs.org These studies identified the rate-determining step as the release of N₂ to form a 1,4-biradical intermediate. acs.org The calculations showed that the subsequent ring closure of this biradical to form the cyclobutane product is barrierless and kinetically favored over other potential pathways, explaining the stereoretentive outcome of the reaction. acs.org The geometry of the transition state for the rate-determining step was optimized, providing detailed structural information (e.g., bond lengths of the breaking bonds) at the peak of the energy barrier. acs.org
Automated computational workflows have been developed to efficiently generate and analyze the stable conformational ensembles of transition states for reactions involving complex molecules. acs.org Such tools are critical for accurately predicting reactivity and selectivity in synthetic routes involving intricate structures like substituted cyclobutanes. acs.org These mechanistic studies are essential for understanding and predicting the chemical behavior of this compound in various chemical transformations.
Compound Index
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. uni-muenchen.demissouri.edu An IRC is defined as the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products in mass-weighted Cartesian coordinates. uni-muenchen.descm.com Essentially, it maps the trajectory a molecule would follow if it had infinitesimal kinetic energy, moving from the energetic peak of the transition state down into the valleys of the reactants and products. uni-muenchen.de
The primary purpose of performing an IRC calculation is to verify that a located transition state (TS) correctly connects the desired reactants and products. missouri.edu After optimizing a transition state structure, which is a first-order saddle point on the potential energy surface characterized by a single imaginary frequency, the IRC calculation is initiated. arxiv.org The calculation proceeds in both forward and reverse directions along the path of the imaginary frequency's normal mode. scm.com Successful completion of an IRC calculation provides a clear visualization of the geometric changes the molecule undergoes throughout the reaction, confirming the nature of the transformation. openmopac.net
In the context of this compound and related cyclobutane architectures, IRC calculations are crucial for understanding reaction mechanisms such as ring-opening, rearrangements, and isomerizations. For instance, in the thermal rearrangement of a cyclobutane derivative, an IRC calculation can definitively show the transition state leading to the formation of a biradical intermediate or directly to the product in a concerted fashion. High-level ab initio studies on cyclobutane itself have utilized IRC potentials to evaluate ring-inversion transition frequencies. nih.gov
Table 1: Representative IRC Calculation Parameters for a Generic Cyclobutane Ring-Opening
| Parameter | Value/Method | Description |
|---|---|---|
| Computational Method | CBS-QB3 arxiv.org | A high-level composite method for accurate energetics. |
| Software | Gaussian16 acs.org | A widely used quantum chemistry software package. |
| IRC Algorithm | Gonzalez-Schlegel uni-muenchen.de | A common algorithm for following the IRC path. |
| Step Size | 10 (0.01 amu-0.5Bohr) uni-muenchen.de | The size of each step taken along the reaction coordinate. |
| Max Points | 100 | The maximum number of points calculated in each direction (forward/reverse). |
| Convergence Criteria | Tight | Stricter criteria for geometry optimization at each IRC point. |
Analysis of Biradical and Concerted Mechanisms
The thermal rearrangements and cycloreversions of cyclobutane derivatives are classic examples where a mechanistic dichotomy exists between concerted and stepwise pathways. acs.orgthieme-connect.de The Woodward-Hoffmann rules predict that the thermal [2+2] cycloreversion of cyclobutane to two ethylene (B1197577) molecules is a "forbidden" concerted process. nih.govresearchgate.net This has led to extensive investigation into the alternative, a stepwise mechanism involving a biradical intermediate. arxiv.orgacs.orgthieme-connect.de
Concerted Mechanism: In a concerted reaction, bond breaking and bond forming occur simultaneously in a single transition state. For cyclobutane ring-opening, a concerted pathway would involve the simultaneous cleavage of two C-C bonds. According to orbital symmetry rules, this process is thermally forbidden but photochemically "allowed". wikipedia.orgslideshare.net
Biradical Mechanism: The generally accepted mechanism for thermal decomposition of cyclobutanes involves the formation of a tetramethylene (butane-1,4-diyl) biradical intermediate. arxiv.orgthieme-connect.de This process occurs in two steps:
Homolytic Cleavage: One C-C bond of the cyclobutane ring breaks, forming a 1,4-biradical intermediate. This is typically the rate-determining step.
Subsequent Reactions: The biradical can then undergo several transformations, including cleavage of the second C-C bond to form the final products (e.g., two alkenes), or ring-closure back to the cyclobutane starting material. acs.org
Computational studies, often employing Density Functional Theory (DFT), are instrumental in distinguishing between these mechanisms. acs.org By locating the transition states and intermediates on the potential energy surface, the activation energies for both pathways can be calculated. In the vast majority of thermal reactions of simple cyclobutanes, the calculated energy barrier for the stepwise biradical pathway is significantly lower than that for the forbidden concerted route, providing strong evidence for the biradical mechanism. arxiv.org For example, experimental and theoretical studies on the thermal decomposition of cyclobutane have consistently supported a biradical mechanism. acs.orgnih.govresearchgate.net
For a substituted compound like this compound, the presence of the cyclopropyl (B3062369) group can further influence the mechanism. The cyclopropylmethyl radical is known to be highly stabilized and can undergo rapid ring opening itself. This could potentially lower the activation energy for the initial C-C bond cleavage and influence the lifetime and subsequent reactions of the resulting biradical intermediate.
Table 2: Calculated Activation Energies (kcal/mol) for Cyclobutane Decomposition Pathways
| Pathway | Mechanism | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Cyclobutane → 2 Ethylene | Concerted (Forbidden) | > 100 (Theoretical) | thieme-connect.de |
| Cyclobutane → Tetramethylene Biradical | Biradical (Step 1) | ~62.5 | arxiv.org |
| Tetramethylene Biradical → 2 Ethylene | Biradical (Step 2) | Very low barrier | arxiv.org |
Solvent Effects on Reaction Energetics
Solvent can significantly influence the rates and equilibria of chemical reactions by differentially solvating the reactants, transition states, and products. wikipedia.orgiupac.org This is particularly true for reactions that involve a change in charge separation or polarity between the initial state and the transition state. The influence of the solvent on reaction energetics can be investigated computationally using various solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. The model calculates the energy of solvation, which is the energy change associated with transferring a molecule from the gas phase to the solvent. By calculating this for reactants and the transition state, the solvent's effect on the activation barrier can be determined.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. researchgate.net This allows for the modeling of specific short-range interactions, such as hydrogen bonding, which are crucial in protic solvents. While more computationally demanding, this method can provide a more accurate description of the immediate solvent environment around the reacting species.
For reactions of cyclobutane derivatives, the nature of the transition state determines the magnitude and direction of the solvent effect.
Nonpolar Reactions: The thermal decomposition of unsubstituted cyclobutane into two ethylene molecules proceeds through a nonpolar biradical intermediate and transition state. In such cases, the change in polarity during the reaction is minimal, and thus the reaction rate is largely independent of solvent polarity. acs.orgnih.gov
Polar Reactions: If the reaction involves the formation of a more polar or charge-separated transition state compared to the reactants, polar solvents will stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. wikipedia.orgchemrxiv.org For this compound, reactions involving the hydroxyl group, such as acid-catalyzed ring-opening, would likely exhibit significant solvent effects due to the development of charge in the transition state.
Table 3: Hypothetical Solvent Effects on a Cyclobutane Ring-Opening Energetics (kcal/mol)
| Solvent | Dielectric Constant (ε) | ΔG‡ (Activation Free Energy) | Rate Change vs. Gas Phase |
|---|---|---|---|
| Gas Phase | 1.0 | 35.0 | - |
| n-Hexane | 1.9 | 34.5 | Minor Acceleration |
| Dichloromethane | 8.9 | 31.0 | Moderate Acceleration |
| Acetonitrile | 37.5 | 28.5 | Significant Acceleration |
| Water | 78.4 | 26.0 | Major Acceleration |
(Note: This table represents a hypothetical polar reaction mechanism for illustrative purposes.)
Excited State Calculations in Photochemical Processes
Photochemical reactions, which are initiated by the absorption of light, proceed on excited state potential energy surfaces. aip.org Computational chemistry provides essential tools for studying these processes, which are often difficult to characterize experimentally. For cyclobutane derivatives, photochemical reactions like [2+2] cycloreversion are of significant interest. cdnsciencepub.com
Methodology: Excited state calculations are more complex than ground-state calculations. Common methods include:
Time-Dependent Density Functional Theory (TD-DFT): This is a widely used method for calculating the excitation energies and properties of low-lying excited states for medium to large molecules. aip.org
Complete Active Space Self-Consistent Field (CASSCF): This method provides a more accurate description of the electronic structure in cases where multiple electronic configurations are important, such as near conical intersections or in biradical species. ethz.ch It is often followed by a multireference perturbation theory calculation (e.g., CASPT2) to recover dynamic electron correlation.
Photochemistry of Cyclobutanes: Upon photoexcitation, cyclobutane derivatives can undergo ring-opening. Unlike the thermal reaction, the photochemical [2+2] cycloreversion is an orbitally "allowed" concerted reaction. cdnsciencepub.com However, non-concerted pathways involving excited-state intermediates can also occur.
Computational studies on molecules like cyclobutanone (B123998) have provided deep insights into these processes. aip.orgcosmosproject.co.ukwhiterose.ac.uk Following excitation to an initial excited singlet state (e.g., S1 or S2), the molecule's geometry relaxes. The system can then evolve on the excited state surface, potentially reaching a conical intersection (CI), which is a point of degeneracy between two electronic states (e.g., S1 and S0). CIs act as efficient funnels for rapid, non-radiative decay back to the ground state. aip.org The dynamics following this internal conversion determine the final product distribution.
For this compound, UV excitation could populate a π* ← n transition if considering the oxygen lone pairs, or σ* ← σ transitions at higher energies. The subsequent dynamics would dictate the reaction outcome, which could include ring-opening to form an alkene, fragmentation, or isomerization. Excited state calculations can map out these potential pathways, identify key features like conical intersections, and predict the likely products. ethz.chwhiterose.ac.uk
Table 4: Calculated Vertical Excitation Energies (eV) for a Model Cyclobutanone System
| Excited State | Transition Character | Energy (TD-DFT) aip.org | Energy (ADC(2)) aip.org |
|---|---|---|---|
| S1 | n → π* | 4.33 | 4.21 |
| S2 | n → 3s (Rydberg) | 6.10 | 5.99 |
Frontier Molecular Orbital (FMO) Theory and Orbital Symmetry Analysis
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the analysis of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.me This theory is particularly powerful for understanding pericyclic reactions, including the electrocyclic reactions of cyclobutane derivatives. fiveable.metaylorandfrancis.com
Orbital Symmetry: The Woodward-Hoffmann rules are based on the principle of the conservation of orbital symmetry. princeton.edu They state that for a concerted reaction to proceed with a low activation barrier, the symmetry of the molecular orbitals of the reactants must correlate with the symmetry of the molecular orbitals of the products. princeton.edu
Application to Cyclobutene (B1205218) Ring-Opening: A classic example is the thermal ring-opening of cyclobutene to 1,3-butadiene (B125203).
The reaction involves the conversion of one σ bond and one π bond in cyclobutene to two π bonds in butadiene.
The key orbital is the HOMO of the cyclobutene system. For the reaction to be thermally allowed, the lobes of the breaking σ bond must rotate in a way that allows for constructive, in-phase overlap to form the new π system of the diene.
This requires a conrotatory motion, where both termini of the breaking bond rotate in the same direction (both clockwise or both counter-clockwise). wikipedia.org This maintains the C2 axis of symmetry throughout the transformation.
A disrotatory motion (termini rotating in opposite directions) would lead to out-of-phase overlap (an antibonding interaction) and is therefore thermally forbidden. slideshare.net
Conversely, in the photochemical reaction, a photon excites an electron from the HOMO to the LUMO. The symmetry of this new highest occupied orbital (the former LUMO) dictates the reaction stereochemistry. For the first excited state of cyclobutene, the orbital symmetry favors a disrotatory ring-opening.
For this compound, while it is a saturated system, any reaction that leads to the formation of a cyclobutene-like transition state or intermediate would be governed by these principles. FMO analysis can predict the feasibility and stereochemical outcome of such concerted pathways. It provides a qualitative, yet powerful, predictive framework that complements quantitative computational investigations. imperial.ac.uk
Table 5: Woodward-Hoffmann Rules for Electrocyclic Reactions
| Number of π Electrons | Thermal Reaction | Photochemical Reaction |
|---|---|---|
| 4n (e.g., Cyclobutene → Butadiene) | Conrotatory | Disrotatory |
Applications of 3 Cyclopropylcyclobutan 1 Ol and Cyclobutanol Derivatives in Complex Molecular Synthesis
Role as Versatile Building Blocks for Natural Product Synthesis
Cyclobutane (B1203170) derivatives serve as key synthons in the total synthesis of numerous natural products due to their unique structural and reactive properties. lifechemicals.comresearchgate.net The ability to undergo predictable ring-opening and rearrangement reactions allows synthetic chemists to transform the compact cyclobutane core into larger, more complex carbocyclic or heterocyclic systems. nih.gov This strategic utility has been demonstrated in the synthesis of several bioactive compounds.
A notable example is the formal synthesis of piperarborenine B, a cytotoxic natural product. nih.gov In one approach, a highly substituted cyclobutane core, the precursor to the natural product, was efficiently prepared via a stereospecific oxidative ring contraction of a pyrrolidine (B122466) derivative. This method highlights how a different ring system can be strategically employed to construct the target cyclobutane scaffold with high stereocontrol. nih.gov An alternative strategy for piperarborenine B involved using C-H functionalization logic on a symmetrical cyclobutane precursor, allowing for the controlled, sequential installation of two different aryl groups to build the unsymmetrical natural product. acs.orgnih.gov
Furthermore, the synthesis of filifolone derivatives has been accomplished using cyclobutane building blocks. A key step involves a cascade reaction starting from an α,β-unsaturated ester possessing a formylcyclopropane function, which undergoes cyclopropane (B1198618) ring-opening followed by a Michael-aldol reaction to construct a bicyclo[3.2.0]heptane core, a key structural motif in the target molecule. researchgate.net The prevalence of the cyclobutane motif in thousands of natural products underscores the importance of developing synthetic methods to access these structurally complex building blocks. nih.govrsc.org
Precursors for Polycyclic and Fused Ring Systems
The strain energy inherent in the cyclobutane ring makes its derivatives excellent precursors for constructing more elaborate polycyclic and fused ring systems. These transformations often proceed through cascade reactions or rearrangements that expand the four-membered ring into larger, more stable structures. nih.gov
One powerful strategy involves the reaction of α,β-unsaturated esters that contain a cyclopropyl (B3062369) ketone. These substrates can undergo a sequence of reactions, including the ring opening of the cyclopropane, a Michael addition, and an aldol (B89426) reaction, to generate polycyclic systems fused to a cyclobutane ring. researchgate.net This methodology has been used to create bicyclo[3.2.0]heptane derivatives, which are valuable scaffolds in organic synthesis. researchgate.net Gold-catalyzed cycloisomerization of acetylenic alkylidene cyclopropanes has also been shown to produce cyclobutane-fused ring systems, a key step in the total synthesis of the harziane diterpenoid. nih.gov
Visible-light photocatalysis has emerged as a potent tool for constructing complex fused systems. An intramolecular [2+2] cycloaddition, promoted by an iridium-based photosensitizer, can build intricate tetracyclic scaffolds incorporating a fused azabicyclo[3.2.0]heptan-2-one motif from simple achiral precursors with high yield and diastereoselectivity. acs.org This approach creates multiple stereogenic centers in a single step. Similarly, photosensitized [2+2] cycloadditions with vinyl boronate esters provide access to densely functionalized cyclobutane scaffolds that can be readily diversified. nih.gov The formation of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes via visible light-mediated energy transfer catalysis further demonstrates the utility of photochemical methods in generating complex, sp³-rich spirocyclic systems. nih.govrsc.org
| Starting Material Type | Reaction Type | Resulting Polycyclic System | Key Catalyst/Reagent |
|---|---|---|---|
| α,β-Unsaturated Ester with Cyclopropyl Ketone | Cascade (Ring Opening-Michael-Aldol) | Bicyclo[3.2.0]heptane | Trimethylsilyl iodide |
| Olefin-Tethered Heterocycle | Photocatalytic Intramolecular [2+2] Cycloaddition | Fused Azabicyclo[3.2.0]heptan-2-one | Iridium-based Photosensitizer |
| Acetylenic Alkylidene Cyclopropane | Gold-Catalyzed Cycloisomerization | Cyclobutane-fused Carbocycle | Gold Catalyst |
| 2-Isoxazoline-3-carboxylate & Alkene | Photocatalytic [2+2] Cycloaddition | 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptane | Visible Light Photosensitizer |
Strategies for Constructing Stereochemically Complex Molecules
Controlling the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. Cyclobutanol (B46151) derivatives offer multiple avenues for constructing stereochemically complex molecules, either by transferring existing chirality or by directing the formation of new stereocenters. mdpi.com
One highly effective method is the stereospecific ring contraction of chiral pyrrolidines. This reaction proceeds through a radical pathway involving nitrogen extrusion to yield multisubstituted cyclobutanes with excellent stereocontrol, often achieving a diastereomeric ratio greater than 20:1. nih.gov This strategy was successfully applied in a formal synthesis of piperarborenine B. nih.gov
Asymmetric catalysis provides another powerful route to enantiomerically enriched cyclobutanes. For instance, a cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed to synthesize enantioenriched oxa-[3.2.0]-bicyclic heptanes. researchgate.net This process demonstrates how a chiral catalyst can orchestrate a sequence of reactions to build complex, stereodefined architectures. Similarly, Lewis acid-catalyzed [2+2] cycloadditions can be used to prepare intermediary cyclobutane derivatives in enantioenriched form, as demonstrated in synthetic studies toward pestalotiopsin A. researchgate.net
Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures of cyclobutanol derivatives. Enzymes such as pig liver esterase (PLE) or lipases can perform asymmetric hydrolysis or esterification reactions, selectively reacting with one enantiomer and allowing for the separation of chiral cyclobutane building blocks. mdpi.com These enzymatic resolutions are crucial for obtaining optically active precursors for the synthesis of nucleoside analogues and other chiral targets.
| Stereoselective Strategy | Methodology | Example Application/Product | Reported Selectivity |
|---|---|---|---|
| Ring Contraction | Stereospecific contraction of chiral pyrrolidines via iodonitrene chemistry | Synthesis of Piperarborenine B precursor | Excellent (dr > 20:1) |
| Asymmetric Catalysis | Ir-catalyzed asymmetric allylic etherification/[2+2] photocycloaddition | Enantioenriched oxa-[3.2.0]-bicyclic heptanes | High enantioselectivity |
| Biocatalytic Resolution | Enzymatic hydrolysis or esterification of racemic cyclobutanol derivatives | Optically active cyclobutene (B1205218) lactones and nucleoside analogues | High enantiomeric excess (ee) |
| Auxiliary-Induced Asymmetry | Lewis acid-catalyzed [2+2] cycloaddition with a chiral auxiliary | Functionalized cyclobutanes for Pestalotiopsin A synthesis | Good diastereofacial selectivity |
Future Directions and Emerging Challenges in 3 Cyclopropylcyclobutan 1 Ol Research
Development of Novel Catalytic and Enantioselective Synthetic Methods
The synthesis of structurally complex cyclobutanes, such as 3-cyclopropylcyclobutan-1-ol, in an efficient and stereocontrolled manner remains a formidable challenge. While various methods exist for constructing four-membered rings, the development of catalytic and highly enantioselective routes is a primary objective for future research.
Current synthetic strategies often rely on [2+2] cycloadditions, which can be facilitated by photochemical or thermal methods. chemistryviews.orgorganic-chemistry.org For instance, visible-light-induced asymmetric [2+2] cycloaddition of alkenes has emerged as a promising approach for creating chiral cyclobutanes. chemistryviews.org A key challenge is the development of directing-group-free enantioselective methods to simplify synthetic pathways. chemistryviews.org Researchers are exploring cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, to generate enantioenriched cyclobutane (B1203170) derivatives from simple starting materials. chemistryviews.org
Another avenue of exploration is the use of high-pressure conditions to facilitate [2+2] cycloaddition reactions that are otherwise unreactive. ru.nl This technique has been successfully employed to synthesize libraries of cyclobutanol (B46151) derivatives. ru.nl Future work will likely focus on adapting these high-pressure methods for substrates incorporating a cyclopropyl (B3062369) group and achieving high diastereoselectivity and enantioselectivity.
Furthermore, copper-catalyzed tandem processes, involving enantioselective conjugate addition to cyclobutenones followed by trapping of the resulting enolate, represent a powerful strategy for synthesizing chiral 3-substituted cyclobutenes, which could serve as precursors to this compound. nih.govresearchgate.net The development of new chiral ligands and catalytic systems will be crucial for expanding the substrate scope and improving the efficiency of these transformations.
Exploration of New Reactivity Manifolds for Cyclobutanol Derivatives
The inherent ring strain of the cyclobutane ring in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. researchgate.net A major future direction will be the exploration of novel reactivity manifolds that can be triggered by the presence of the adjacent cyclopropyl group.
Palladium-catalyzed C–C bond cleavage of cyclobutanols has been shown to be a versatile transformation. acs.org The use of bulky phosphine (B1218219) ligands can promote unique reactivity patterns, including a formal [2+2]-retrocyclization through a two-fold Csp3–Csp3 bond cleavage. acs.org Investigating the influence of the 3-cyclopropyl substituent on the regioselectivity and mechanism of such palladium-catalyzed reactions will be a key area of future research. The electronic properties of the cyclopropyl group may alter the stability of key intermediates, leading to new and unexpected reaction pathways.
The ring-opening of alkoxy-activated cyclobutanes can generate dipolar intermediates that can participate in cycloaddition reactions. rsc.org Future studies will likely explore the generation of such intermediates from this compound and their subsequent trapping with various dipolarophiles to construct complex molecular architectures.
Furthermore, the development of catalyst-controlled regiodivergent reactions of bicyclobutanes, which are structurally related to the cyclopropyl-cyclobutane framework, highlights the potential for selective functionalization. nih.gov Similar strategies could be applied to this compound, where different catalysts could selectively activate either the cyclobutane or cyclopropane (B1198618) ring, leading to a diverse array of products. The challenge will be to achieve high levels of regioselectivity and stereoselectivity in these transformations.
The interplay between the cyclobutanol and cyclopropyl groups could also lead to novel skeletal rearrangements under acidic, basic, or transition-metal-catalyzed conditions. researchgate.net Elucidating the mechanisms of these rearrangements and controlling the reaction outcomes will be a significant but rewarding challenge.
Advanced Computational Modeling of Complex Reaction Dynamics
The complex potential energy surfaces of reactions involving strained ring systems like this compound make computational modeling an indispensable tool for understanding and predicting their reactivity. Future research will increasingly rely on advanced computational methods to unravel the intricate dynamics of these reactions.
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of stereospecific cyclobutane synthesis from the contraction of pyrrolidines. acs.org Similar computational approaches can be applied to model the transition states and intermediates in the synthesis of this compound, providing insights into the factors that control stereoselectivity. This knowledge can then be used to design more effective catalysts and reaction conditions.
For reactivity studies, computational modeling can help to map out the various possible pathways for ring-opening and rearrangement reactions. For example, in the base-catalyzed reactions of cyclobutane-1,2-dione, computational studies have been used to evaluate the relative Gibbs free energies of different reaction paths. beilstein-journals.orgresearchgate.net Applying these methods to this compound could help to predict which bonds are most likely to cleave under specific conditions and what products are likely to form.
A significant challenge in the computational modeling of these systems is the accurate treatment of strain energy and the subtle electronic interactions between the cyclopropyl and cyclobutanol moieties. The development and application of more sophisticated computational models, such as those that incorporate explicit solvent effects and dynamic trajectories, will be necessary to achieve a deeper understanding of the reaction dynamics. nih.gov
Future computational work will also focus on the in-silico design of novel catalysts for the enantioselective synthesis of this compound. By modeling the interactions between the substrate and various chiral catalysts, it may be possible to identify catalyst structures that are predicted to give high levels of enantioselectivity, thereby accelerating the experimental discovery process.
Integration of this compound into Materials Science or Medicinal Chemistry (Focusing on structural role, not biological activity)
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for applications in materials science and medicinal chemistry. In these contexts, the focus is on the molecule's structural role rather than any inherent biological activity.
In medicinal chemistry, cyclobutane rings are increasingly being incorporated into drug candidates to improve their pharmacological properties. researchgate.netnih.gov The puckered nature of the cyclobutane ring can be used to control the spatial orientation of substituent groups, which can be crucial for binding to biological targets. nih.gov The cyclopropyl group, also a common motif in medicinal chemistry, can enhance metabolic stability and binding affinity. unl.ptchemenu.com The combination of these two rings in this compound offers a unique conformational landscape that could be exploited in the design of novel therapeutic agents. Future research will involve the synthesis of derivatives of this compound where the hydroxyl group and other positions on the rings are functionalized to create libraries of compounds for screening. The challenge will be to develop synthetic routes that allow for the precise installation of these functional groups with control over stereochemistry.
In materials science, rigid carbocyclic scaffolds are of interest for the construction of novel polymers and molecular materials. The well-defined geometry of this compound could be used to create materials with specific and predictable three-dimensional structures. For example, it could be incorporated into liquid crystal frameworks or used as a building block for microporous organic materials.
A key challenge for the integration of this compound into these fields is the development of scalable and cost-effective synthetic routes. Many of the current methods for synthesizing complex cyclobutanes are not amenable to large-scale production. Overcoming this synthetic hurdle will be essential for realizing the full potential of this unique molecular scaffold in both medicinal chemistry and materials science.
Q & A
Q. Table 1: Synthetic Routes and Parameters
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Grignard Reaction | CyclopropylMgBr, THF, 0°C→RT | 65–75 | Moisture sensitivity, byproducts |
| LiAlH₄ Reduction | LiAlH₄, dry ether | 50–60 | Over-reduction risks |
| Catalytic Hydrogenation | H₂, Pd/C, ethanol | ~70* | Catalyst poisoning |
| *Reported for analogous cyclobutanol derivatives . |
Basic: How can spectroscopic techniques (e.g., NMR, IR, GC-MS) be employed to characterize this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Cyclopropane protons appear as a multiplet (δ 0.5–1.5 ppm). Cyclobutane ring protons show splitting patterns (δ 1.5–3.0 ppm) due to ring strain. The hydroxyl proton (δ 1.0–5.0 ppm) may exchange in D₂O .
- ¹³C NMR : Cyclopropane carbons (δ 5–15 ppm) and cyclobutane carbons (δ 20–40 ppm) are diagnostic .
- IR : A broad O–H stretch (~3200–3600 cm⁻¹) confirms the alcohol group. Cyclopropane C–C stretches (~1000–1250 cm⁻¹) are weak but detectable .
- GC-MS : Using a silicone capillary column (e.g., HP Ultra Silicone), retention times can differentiate this compound from analogs like cyclobutanol (~1.35 min under 70°C/30 psi He) .
Advanced: What mechanistic pathways govern the oxidation and substitution reactions of this compound?
Methodological Answer:
- Oxidation : Under acidic KMnO₄, the hydroxyl group oxidizes to a ketone (3-cyclopropylcyclobutanone). Strain in the cyclobutane ring may slow reaction kinetics compared to linear alcohols .
- Substitution : Sulfuric acid-mediated substitution (e.g., with Cl⁻) proceeds via a carbocation intermediate. Steric hindrance from the cyclopropane group may favor SN1 mechanisms .
Q. Table 2: Reaction Pathways and Products
| Reaction Type | Reagents | Major Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 3-Cyclopropylcyclobutanone | Ketone confirmed by IR |
| Substitution | H₂SO₄, NaCl | 3-Cyclopropylcyclobutyl chloride | Steric effects limit SN2 |
Advanced: How does stereochemistry influence the biological activity of this compound, and what SAR strategies are viable?
Methodological Answer:
- Stereochemical Impact : Diastereomers arising from hydroxyl and cyclopropane group orientation may exhibit divergent binding to biological targets (e.g., enzymes or receptors). For example, the hydroxyl group’s spatial arrangement could affect hydrogen-bonding interactions .
- SAR Strategies :
Advanced: How can researchers resolve contradictions in reported synthetic yields or reactivity data for this compound?
Methodological Answer:
- Systematic Replication : Reproduce studies while varying parameters (e.g., solvent purity, catalyst loading). For example, LiAlH₄ reductions may yield inconsistently due to trace moisture .
- Analytical Validation : Use high-resolution MS or X-ray crystallography to confirm product identity when conflicting NMR data arise .
- Computational Modeling : DFT calculations can predict reaction pathways (e.g., activation energies for oxidation) to explain yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
